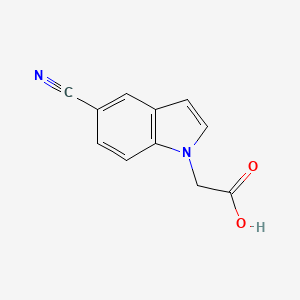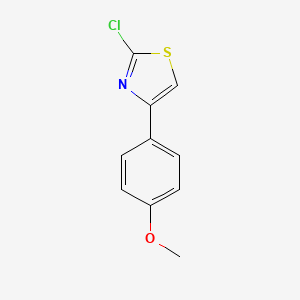![molecular formula C13H13ClN2O4 B1452199 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1192227-74-9](/img/structure/B1452199.png)
3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Overview
Description
“3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS Number: 1192227-74-9 . It has a molecular weight of 296.71 . The IUPAC name for this compound is 3-[1-(3-chloro-4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN2O4/c1-7-2-3-8(6-9(7)14)16-12(19)10(15-13(16)20)4-5-11(17)18/h2-3,6,10H,4-5H2,1H3,(H,15,20)(H,17,18) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Synthesis of Novel Triazafulvalene System : A study by Uršič et al. (2010) detailed the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, presenting a new triazafulvalene system. The process involved cycloaddition and subsequent reactions, highlighting the chemical versatility and potential application of derivatives similar to the subject compound in the development of novel chemical entities (Uršič, Svete, & Stanovnik, 2010).
Crystallography and Structure Determination
- Crystal Structure Analysis : Kumarasinghe et al. (2009) conducted studies on compounds similar to the query chemical, focusing on their crystal structures. The research emphasized the complexity of regioisomer identification and the essential role of X-ray analysis in determining accurate molecular structures. This illustrates the potential challenges and methodologies in studying the crystallography of complex compounds like 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (Kumarasinghe, Hruby, & Nichol, 2009).
Biological Activity and Pharmacological Potential
- Antimicrobial Activity of Derivatives : A study by Patel and Patel (2017) involved synthesizing derivatives from chalcone and evaluating their antibacterial and antifungal activities. This research indicates the potential biological and pharmacological applications of compounds structurally related to 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, suggesting a possible area of application in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Anticancer Properties
- Evaluation of Anticancer Agents : Penthala et al. (2011) synthesized and evaluated novel compounds for in vitro cytotoxicity against human tumor cell lines, identifying potential lead compounds for further optimization as antitumor agents. This underscores the possible use of complex compounds like 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid in cancer research and drug development (Penthala, Yerramreddy, & Crooks, 2011).
properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-7-2-3-8(6-9(7)14)16-12(19)10(15-13(16)20)4-5-11(17)18/h2-3,6,10H,4-5H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQHAHXDNRVJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
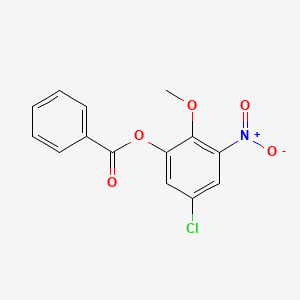
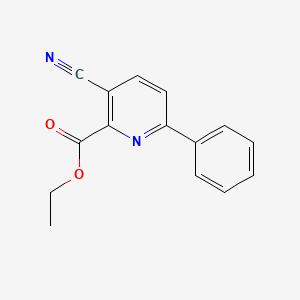
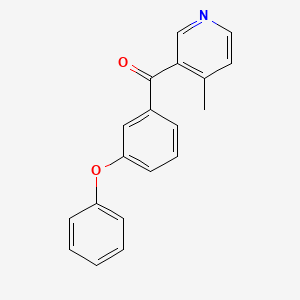
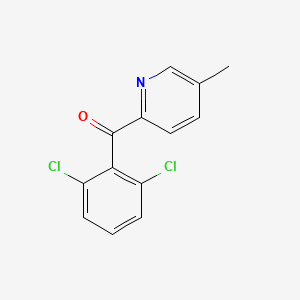
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)
